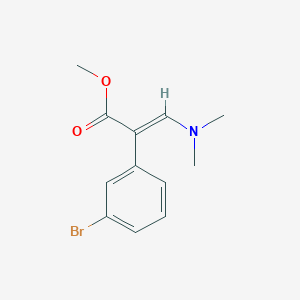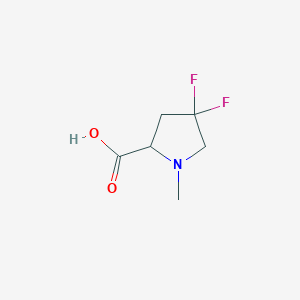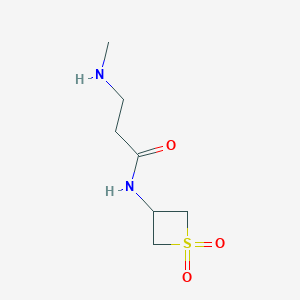
N-(1,1-Dioxidothietan-3-yl)-3-(methylamino)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-Dioxidothietan-3-yl)-3-(methylamino)propanamide is a synthetic organic compound Its structure includes a thietane ring with a dioxido substitution, a methylamino group, and a propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)-3-(methylamino)propanamide typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Introduction of the Dioxido Group: Oxidation reactions are used to introduce the dioxido group onto the thietane ring.
Attachment of the Methylamino Group: This step involves nucleophilic substitution reactions where a methylamine is introduced.
Formation of the Propanamide Moiety: The final step involves the formation of the amide bond through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)-3-(methylamino)propanamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the dioxido group.
Reduction: Reduction reactions can potentially reduce the dioxido group back to a sulfide.
Substitution: The methylamino group can be substituted with other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while hydrolysis would produce the corresponding carboxylic acid and amine.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
作用機序
The mechanism of action of N-(1,1-Dioxidothietan-3-yl)-3-(methylamino)propanamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The dioxido group could play a role in redox reactions, while the methylamino and propanamide moieties might be involved in binding interactions.
類似化合物との比較
Similar Compounds
N-(1,1-Dioxidothietan-3-yl)-3-(ethylamino)propanamide: Similar structure with an ethylamino group instead of a methylamino group.
N-(1,1-Dioxidothietan-3-yl)-3-(dimethylamino)propanamide: Contains a dimethylamino group.
N-(1,1-Dioxidothietan-3-yl)-3-(hydroxyamino)propanamide: Contains a hydroxyamino group.
Uniqueness
N-(1,1-Dioxidothietan-3-yl)-3-(methylamino)propanamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the dioxido group on the thietane ring is particularly noteworthy, as it can influence the compound’s reactivity and interactions.
特性
IUPAC Name |
N-(1,1-dioxothietan-3-yl)-3-(methylamino)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O3S/c1-8-3-2-7(10)9-6-4-13(11,12)5-6/h6,8H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOROPHYWLNEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)NC1CS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B8222081.png)
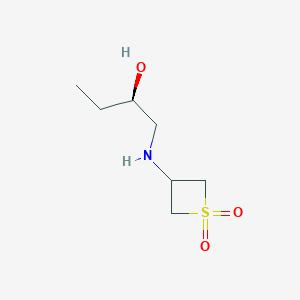
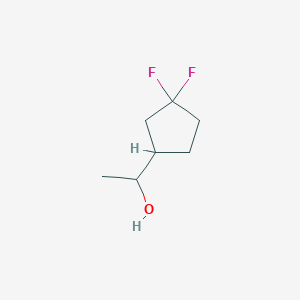
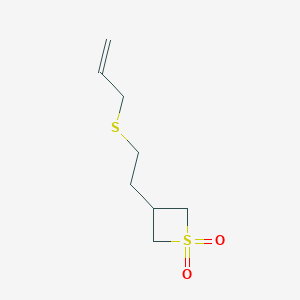
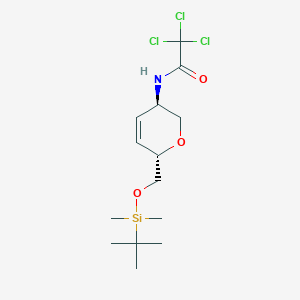
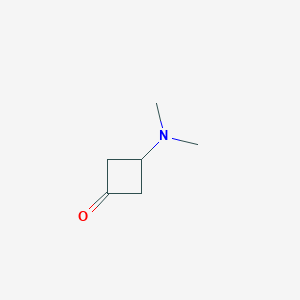
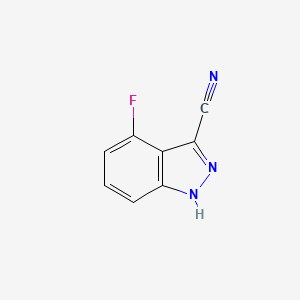
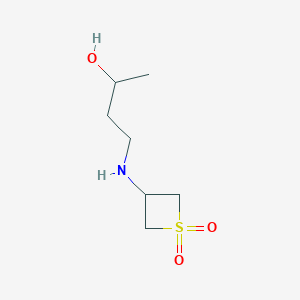
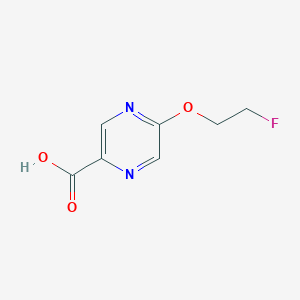
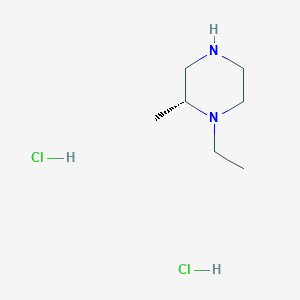
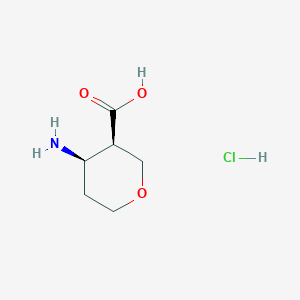
![tert-Butyl 6-amino-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B8222169.png)
